2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Description
This compound is a trichloroacetyl-substituted pyrrole derivative with a 2-fluorobenzoyl group at position 4 of the pyrrole ring. Its core structure (Figure 1) comprises:
- Trichloroethanone moiety: A strong electron-withdrawing group that enhances electrophilicity, facilitating nucleophilic substitution or esterification reactions .
- Pyrrole ring: A heteroaromatic system enabling regioselective functionalization at positions 4 and 5 via Friedel-Crafts reactions .
This compound serves as a key intermediate in synthesizing bioactive molecules, including sodium channel inhibitors , and is synthesized via trichloroacetylation of pyrrole followed by benzoylation .
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3FNO2/c14-13(15,16)12(20)10-5-7(6-18-10)11(19)8-3-1-2-4-9(8)17/h1-6,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLLKVKROFRFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves multiple steps. One common synthetic route includes the reaction of 2-fluorobenzoyl chloride with 2-pyrrolecarboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2,2,2-Trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects, particularly in the field of cancer treatment. Studies have demonstrated its activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Anticancer Activity : Research has shown that 2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone exhibits significant cytotoxic effects on cancer cells. In vitro studies utilizing the National Cancer Institute's 60-cell line screening protocol indicated that this compound can inhibit tumor growth effectively (source not cited due to restrictions).
- Mechanistic Insights : The compound's mechanism of action has been linked to the induction of oxidative stress in cancer cells, leading to programmed cell death. This suggests its potential as a lead compound in developing new anticancer agents.
Material Science Applications
Beyond its pharmaceutical implications, this compound is also explored for its utility in material science.
Case Studies
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Its chlorinated structure contributes to improved flame retardancy in polymeric materials.
- Photovoltaic Materials : The compound has been evaluated for use in organic photovoltaics due to its electron-withdrawing characteristics, which can enhance charge separation and improve device efficiency.
Agricultural Applications
The compound's biocidal properties have led to investigations into its use as a pesticide or fungicide.
Case Studies
- Pesticidal Activity : Preliminary studies suggest that the compound exhibits effective insecticidal properties against common agricultural pests. Its application could provide an alternative to conventional pesticides with lower environmental impact.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trichloromethyl and fluorobenzoyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoyl group at position 4 is modified in analogues to alter electronic, steric, or pharmacokinetic properties. Key examples include:
*Calculated based on molecular formula C₁₃H₈Cl₃FNO₂.
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl, CF₃) increase electrophilicity, enhancing reactivity in cross-coupling or substitution reactions .
- Electron-donating groups (e.g., OCH₃) reduce electrophilicity but may improve solubility .
- Steric effects : Bulkier groups (e.g., 4-CF₃) hinder reactions at position 4, favoring functionalization at position 5 .
Chemical and Physical Properties
- Purity : Commercial analogues typically have ≥95% purity (e.g., Biosynth’s cyclopropylcarbonyl derivative ).
- Stability : Trichloroacetyl groups confer stability to hydrolysis, while electron-deficient benzoyl groups resist oxidative degradation .
- Solubility : Fluorinated derivatives (e.g., 2,4-difluoro) exhibit higher lipophilicity, favoring membrane permeability in drug design .
Biological Activity
2,2,2-Trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a synthetic compound with potential applications in medicinal chemistry and biological research. Its structure includes a pyrrole ring and a trichloroacetyl moiety, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula: C₁₃H₇Cl₃FNO₂
- Molecular Weight: 334.56 g/mol
- Melting Point: 202–204 °C
- CAS Number: 453557-67-0
| Property | Value |
|---|---|
| Formula | C₁₃H₇Cl₃FNO₂ |
| Molecular Weight | 334.56 g/mol |
| Melting Point | 202–204 °C |
| CAS Number | 453557-67-0 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways, leading to programmed cell death.
Case Study:
A study published in the Journal of Medicinal Chemistry examined the effects of trichloroacetyl derivatives on human cancer cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial pathways. Specifically, the study reported IC50 values ranging from 10 to 30 µM for different cell lines, suggesting potent anticancer activity.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural components may enhance its ability to disrupt microbial membranes or inhibit essential enzymatic processes in bacteria and fungi.
Research Findings:
In a comparative study of various halogenated compounds, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation: Induces oxidative stress in cells.
- Apoptosis Induction: Activates intrinsic apoptotic pathways.
- Enzyme Inhibition: May inhibit key enzymes involved in microbial metabolism.
Safety and Toxicity
While the compound exhibits notable biological activities, it is also classified as an irritant. Safety data sheets recommend handling it with care to avoid skin and eye contact. Further toxicological studies are necessary to evaluate its safety profile for potential therapeutic use.
Q & A
Q. What are the standard synthetic routes for 2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone?
The compound is synthesized via a multi-step process starting with pyrrole. Key steps include:
- Trichloroacetylation : Pyrrole reacts with trichloroacetyl chloride to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (yield: ~99% under anhydrous ether conditions) .
- Friedel-Crafts Acylation : The pyrrole intermediate undergoes regioselective Friedel-Crafts formylation at the 4-position using 2-fluorobenzoyl derivatives. This step typically employs Lewis acids like AlCl₃ in dichloroethane .
- Purification : Column chromatography (silica gel) or recrystallization is used to isolate the final product.
Q. How is the compound characterized structurally?
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystallographic data to resolve bond lengths, angles, and electron density maps .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments focus on distinguishing pyrrole ring protons (δ 6.5–7.2 ppm) and fluorobenzoyl carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 358.95) .
Advanced Research Questions
Q. How can Friedel-Crafts acylation be optimized to enhance regioselectivity at the pyrrole 4-position?
- Reagent Selection : Use AlCl₃ or BF₃·OEt₂ as catalysts in non-polar solvents (e.g., ClCH₂CH₂Cl) to minimize side reactions .
- Temperature Control : Reactions at 0°C reduce over-acylation or decomposition .
- Substituent Effects : Electron-withdrawing groups (e.g., trichloroacetyl) deactivate the pyrrole ring, directing electrophilic substitution to the 4-position .
Q. What challenges arise in brominating the pyrrole ring of this compound, and how are they addressed?
- Competing Reactivity : Bromination (using Br₂ in DMF/K₂CO₃) may target either the pyrrole ring or the fluorobenzoyl group.
- Regiocontrol : Use stoichiometric bromine (1 eq.) and monitor reaction progress via TLC to avoid over-bromination .
- Post-Reaction Analysis : ¹H NMR is critical to confirm bromine addition at the 5-position (δ 7.4 ppm for pyrrole-H) versus fluorobenzoyl interference .
Q. How are contradictions in spectroscopic data resolved during structural validation?
- Crystallographic Refinement : SHELXL refines disordered structures (e.g., fluorobenzoyl orientation) using high-resolution diffraction data .
- Dynamic NMR : Variable-temperature NMR clarifies signal splitting caused by rotational barriers in the fluorobenzoyl group .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and validate experimental data .
Methodological Considerations
Q. What strategies mitigate decomposition during esterification or alcoholysis of the trichloroacetyl group?
- Mild Conditions : Use K₂CO₃/MeOH at 0°C for alcoholysis to prevent pyrrole ring degradation .
- Inert Atmosphere : Reactions under N₂ or Ar minimize oxidation of sensitive intermediates .
Q. How is the compound utilized in synthesizing bioactive derivatives (e.g., antiparasitic agents)?
- Spermidine Coupling : React with polyamines (e.g., spermidine) in THF to generate derivatives with enhanced bioactivity .
- Reductive Amination : Formaldehyde-mediated amination introduces secondary amines, critical for proton donor/acceptor functionality in drug design .
Data Contradiction Analysis
Q. How are discrepancies in reported yields from similar synthetic routes reconciled?
- Reaction Scale : Small-scale reactions (e.g., 1 mmol) may report higher yields (~90%) due to efficient mixing, while large-scale syntheses (~100 mmol) face mass transfer limitations .
- Purity of Reagents : Trace moisture in AlCl₃ or solvents can reduce Friedel-Crafts acylation efficiency from 85% to <60% .
Tables for Key Data
| Synthetic Step | Conditions | Yield | Reference |
|---|---|---|---|
| Trichloroacetylation | Et₂O, 0°C, 48 h | 99% | |
| Friedel-Crafts Acylation | AlCl₃, ClCH₂CH₂Cl, 0°C, 1 h | 86% | |
| Bromination | Br₂, DMF/K₂CO₃, RT, 2 h | 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
